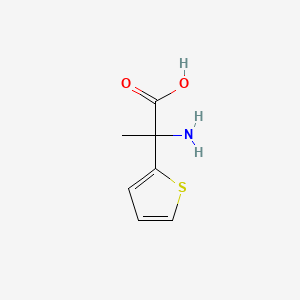

2-(2-Thienyl)alanine

Description

The exact mass of the compound 2-(2-Thienyl)alanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Thienyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thienyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMNZLSBCANRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277743 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-87-2 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic Properties of Thiophene Ring in Amino Acids: A Technical Guide

This guide details the electronic and steric properties of the thiophene ring within amino acids, specifically focusing on Thienylalanine (Thi) as a bioisostere for Phenylalanine (Phe). It is structured to provide actionable insights for drug design, synthesis, and metabolic stability assessment.

Executive Summary: The Bioisosteric Paradox

In medicinal chemistry, the replacement of a phenyl ring (Phenylalanine) with a thiophene ring (Thienylalanine) is a classic bioisosteric strategy. While often viewed merely as a "steric swap" due to similar van der Waals dimensions, the electronic consequences are profound. The thiophene ring is

Electronic Architecture: Thiophene vs. Benzene

To deploy thienylalanine effectively, one must quantify how it differs from the canonical phenylalanine. The thiophene ring is not simply a "smaller benzene"; it is an electronic distinct entity.[1]

Comparative Electronic Parameters

The following table summarizes the critical electronic and physical differences.

| Parameter | Benzene (Phe Surrogate) | Thiophene (Thi Surrogate) | Impact on Drug Design |

| Aromaticity (Resonance Energy) | ~36 kcal/mol | ~29 kcal/mol | Thiophene is less stable and more reactive toward metabolic oxidation. |

| Dipole Moment | 0.00 D | ~0.52 D | Thiophene introduces a directional dipole (S is negative pole), altering orientation in the binding pocket. |

| Ionization Potential (IP) | 9.24 eV | ~8.87 eV | Lower IP makes thiophene a better electron donor in charge-transfer interactions. |

| Electron Density | Uniform distribution | Localized high density on C2/C5 | C2/C5 positions are "hotspots" for electrophilic metabolic attack (CYP450). |

| Van der Waals Volume | ~88 ų | ~82 ų | Thiophene is ~8-10% smaller, allowing it to fit into tighter hydrophobic pockets. |

The Origin of the Dipole

Unlike benzene, which is non-polar, thiophene has a permanent dipole. The sulfur atom is less electronegative than oxygen (in furan) but still withdraws electron density inductively (

-

Result: A net dipole where the sulfur atom carries a partial positive charge relative to the carbon backbone in the

-system, but the overall molecular vector points from the ring toward the sulfur lone pair.

Visualization of Electronic Differences

Figure 1: Causal flow of electronic structure to binding properties for Benzene vs. Thiophene.

Impact on Ligand-Receptor Interactions

- Stacking Modifications

The electron-rich nature of thiophene changes the geometry of

-

Benzene-Benzene: Prefers T-shaped (edge-to-face) geometry to minimize quadrupole repulsion.

-

Thiophene-Benzene: The reduced quadrupole moment and non-uniform electron density of thiophene allow for parallel-displaced stacking that is often energetically more favorable than the benzene-benzene equivalent.

Sulfur-mediated Interactions

The sulfur atom in thienylalanine is not electronically inert. It can engage in:

-

Sulfur-

Interactions: The sulfur lone pair can interact with the face of an electron-deficient aromatic ring. -

Chalcogen Bonding: A "sigma-hole" effect (though weak in sulfur compared to iodine) allows specific directional interactions with nucleophiles (backbone carbonyls).

Experimental Protocols: Synthesis & Handling

Incorporating Thienylalanine (Thi) into peptides via Solid Phase Peptide Synthesis (SPPS) requires modified protocols to prevent oxidation and alkylation of the electron-rich thiophene ring.

Critical Risks in SPPS

-

S-Alkylation: During TFA cleavage, carbocations (from protecting groups like Trt, Boc, tBu) are generated. The electron-rich thiophene ring (specifically C2/C5 positions) acts as a nucleophile, leading to irreversible alkylation.

-

S-Oxidation: Trace oxidants can convert the thiophene sulfur to a sulfoxide or sulfone.

Optimized Cleavage Protocol

Objective: Cleave peptide from resin while suppressing thiophene modification.

Reagents:

-

TFA (Trifluoroacetic acid): Cleavage agent.

-

TIS (Triisopropylsilane): Hydride donor/scavenger (Critical).[3]

-

DODT (3,6-Dioxa-1,8-octanedithiol): Thiol scavenger (Preferred over EDT for lower odor).

-

Water: Hydrolysis of esters.

Protocol Steps:

-

Prepare Cocktail K (Modified): Mix TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5). Note: For Thienylalanine, increasing TIS is often more effective than Phenol.

-

Recommended Cocktail for Thi:TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5) .

-

-

Resin Incubation: Add cocktail to the resin.

-

Temperature: Maintain at 0°C to Room Temperature . Do NOT heat (microwave cleavage is contraindicated due to oxidation risk).

-

Time: Limit to 2 hours maximum.

-

-

Precipitation: Filter resin and precipitate filtrate immediately into cold diethyl ether .

-

Lyophilization: Dissolve pellet in 10% Acetic Acid (aq) rather than pure water to minimize oxidation during freeze-drying.

SPPS Workflow Diagram

Figure 2: SPPS workflow highlighting critical control points for Thienylalanine.

Metabolic & Toxicology Considerations

The "Structural Alert" status of thiophene in drug discovery stems from its metabolic activation pathway.

Bioactivation Mechanism

The electron-rich nature of the ring makes it a prime substrate for Cytochrome P450 enzymes (specifically CYP2C9).

-

Epoxidation: P450 attacks the C2-C3 or C4-C5 double bond.

-

S-Oxidation: Formation of Thiophene-S-oxide.

-

Michael Acceptor Formation: These intermediates are highly electrophilic. They can ring-open to form unsaturated dicarbonyls or react directly with nucleophilic residues (Cysteine, Lysine) on proteins, leading to hepatotoxicity .

Mitigation Strategy: Block the metabolically labile positions (C2/C5) with substituents (e.g., methyl, chlorine) or ensure the ring is buried in the receptor pocket to prevent CYP access.

References

-

Electronic Properties of Thiophene vs Benzene

-

Thienylalanine in Peptides

-

Solid-Phase Synthesis of Thiophene-Containing Peptides. Journal of Peptide Science. Link

-

-

Metabolic Activation

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

-

-

Sulfur-Pi Interactions

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Models of S/π interactions in protein structures: Comparison of the H2S–benzene complex with PDB data - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fmoc-3-(2-Thienyl)-L-alanine in Solid-Phase Peptide Synthesis

Introduction: The Strategic Incorporation of a Non-canonical Residue

In the landscape of peptide-based drug discovery and chemical biology, the strategic introduction of unnatural amino acids is a cornerstone for modulating pharmacological properties. Fmoc-3-(2-Thienyl)-L-alanine (Fmoc-L-Thi) is a valuable building block that serves this purpose, acting as a bioisostere for Phenylalanine (Phe) or Tyrosine (Tyr). The replacement of the phenyl ring with a thiophene moiety introduces distinct electronic and steric characteristics.[1] This substitution can significantly influence peptide conformation, receptor binding affinity, and metabolic stability by altering hydrogen bonding capabilities and hydrophobic interactions.[1][2]

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is integral to its utility, providing robust protection of the α-amino group that is readily and selectively cleaved under mild basic conditions, typically with piperidine.[2][3] This orthogonality—where the N-terminal protecting group is removed by a base while side-chain protecting groups are removed by acid—is the foundation of the widely adopted Fmoc solid-phase peptide synthesis (SPPS) strategy.[3][4] This application note provides a comprehensive guide to the efficient incorporation of Fmoc-3-(2-Thienyl)-L-alanine into synthetic peptides using manual or automated SPPS protocols, detailing the causality behind procedural choices to ensure high-yield, high-purity outcomes.

Physicochemical Properties of Fmoc-3-(2-Thienyl)-L-alanine

A thorough understanding of the building block's properties is critical for successful synthesis. High purity (typically ≥98% by HPLC) is essential to prevent the accumulation of deletion sequences or other impurities.[1]

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₉NO₄S | [5] |

| Molecular Weight | 393.5 g/mol | [5] |

| CAS Number | 130309-35-2 | [2] |

| Appearance | White to off-white powder | Generic |

| Melting Point | 176 - 182 °C | [6] |

| Solubility | Soluble in DMF, NMP, DCM | Generic |

| Purity (Typical) | ≥98% (HPLC) | [1] |

Core Principles and Workflow of Fmoc SPPS

Fmoc SPPS is a cyclical process performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[7] The fundamental cycle for adding each amino acid, including Fmoc-L-Thi, involves two key chemical transformations: N-terminal Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Diagram: The Fmoc SPPS Cycle

The following diagram illustrates the iterative nature of the synthesis.

Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Synthesis Protocol

This protocol outlines a standard 0.1 mmol scale synthesis. Reagent volumes and reaction times should be optimized based on the specific peptide sequence and synthesizer used.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).[8] Use 100-200 mesh size for automated synthesizers.[8]

-

Fmoc-Amino Acids: Including Fmoc-3-(2-Thienyl)-L-alanine and other required residues.

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[8]

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Activation Reagent: 0.5 M solution of HBTU/HCTU in DMF or DIC.

-

Activation Base: 2 M solution of N,N-Diisopropylethylamine (DIEA) in NMP or DMF.

-

Additives (Optional): 1 M solution of OxymaPure® or HOBt in DMF.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[9] The choice depends on the other amino acids in the sequence.

-

Precipitation Solvent: Ice-cold diethyl ether or methyl t-butyl ether (MTBE).

Step-by-Step Experimental Workflow

Step 1: Resin Preparation (Swelling)

-

Place the resin (e.g., ~167 mg for a 0.6 mmol/g loading Rink Amide resin at 0.1 mmol scale) into a reaction vessel.

-

Add DMF (5-10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[8]

-

Drain the DMF.

Step 2: Initial Fmoc Deprotection (for pre-loaded resins)

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[8]

-

Rationale: The first short treatment removes the bulk of the Fmoc group, while the second, longer treatment ensures complete deprotection. The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, preventing side reactions.[3]

-

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Step 3: Activation and Coupling of Fmoc-3-(2-Thienyl)-L-alanine

-

Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-L-Thi (4 equivalents, ~157 mg for 0.1 mmol scale) and an activator like HCTU (3.9 equivalents) in DMF. Add DIEA (8 equivalents).

-

Rationale: HCTU is a highly efficient coupling reagent that rapidly forms the active O-acylisourea ester. DIEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the protonated amine on the resin.[8]

-

-

Pre-activation (Optional but Recommended): Allow the mixture to stand for 1-2 minutes before adding it to the resin.

-

Coupling Reaction: Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times).

Step 4: Monitoring Coupling Completion (Kaiser Test)

-

Take a small sample of resin beads (~5-10 mg) and wash them with ethanol.

-

Perform a Kaiser test. A yellow or colorless result indicates a complete reaction (no free primary amines). A blue or purple result signifies incomplete coupling.

-

If coupling is incomplete: Repeat Step 3 (recouple). If it remains incomplete, proceed to Step 5 (Capping).

Step 5: Capping (Optional)

-

If the Kaiser test is positive after recoupling, cap the unreacted free amines to prevent the formation of deletion peptides.

-

Treat the resin with a solution of Acetic Anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA in DMF) for 10 minutes.

-

Drain and wash the resin thoroughly with DMF.

Step 6: Iterative Cycles Repeat Steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Cleavage and Deprotection

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin extensively with DMF, then DCM, and finally dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the Cleavage Cocktail: Prepare the chosen cocktail fresh. For a peptide containing Trp, Met, or Cys, a scavenger-rich cocktail like Reagent K is recommended.[12] For simpler peptides, TFA/TIS/Water (95:2.5:2.5) is often sufficient.[9]

-

Rationale: During TFA-mediated cleavage, reactive carbocations are generated from the acid-labile side-chain protecting groups (e.g., t-butyl, trityl). Scavengers (water, TIS, thioanisole) are crucial nucleophiles that trap these cations, preventing them from modifying sensitive residues like Trp, Met, and Tyr.[9][13]

-

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood.[14]

-

Stir or agitate the mixture at room temperature for 2-3 hours.[7][15]

Step 8: Peptide Precipitation and Isolation

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether with vigorous stirring. A white precipitate (the crude peptide) should form.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the growing peptide chain.- Peptide aggregation.- Inefficient activation or degraded reagents. | - Recouple: Repeat the coupling step.- Extend Time: Increase coupling time to 4 hours or overnight.[8][11]- Change Activator: Use a different activator (e.g., HATU for difficult couplings).- Disrupt Aggregation: Add a small percentage of DMSO to the DMF. |

| Incomplete Deprotection | - Degraded piperidine solution.- Insufficient reaction time.- Poor resin swelling. | - Use a freshly prepared 20% piperidine/DMF solution.- Increase the second deprotection step to 15 minutes.- Ensure resin is fully swollen before starting the synthesis. |

| Low Final Yield | - Cumulative low efficiency in coupling/deprotection steps.- Premature cleavage of the peptide from the resin.- Poor precipitation. | - Monitor each coupling step to ensure >99% efficiency.[16]- For acid-sensitive linkers (e.g., 2-CTC), avoid any acidic conditions during synthesis.- Ensure the ether is ice-cold and use sufficient volume for precipitation. |

| Side Products in Final Mass Spec | - Alkylation of sensitive residues (Trp, Met, Tyr) during cleavage.- Deamidation of Asn or Gln. | - Use appropriate scavengers: Ensure the cleavage cocktail is matched to the peptide sequence.[9][14]- For Trp-containing peptides, add EDT to the cocktail. For Arg(Pbf), TIS is effective.[9]- Minimize cleavage time to the required minimum (e.g., 2 hours). |

Visualization: Chemical Structure

Caption: Chemical structure of Fmoc-3-(2-Thienyl)-L-alanine.

References

- Vertex AI Search. (2026). Optimizing Your Peptide Synthesis: The Advantage of Fmoc-L-3-(2-Thienyl)-alanine.

-

ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

- Vertex AI Search. (2026). Understanding the Properties and Applications of Fmoc-L-3-(2-Thienyl)-alanine.

-

Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Published on PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-2-Thienylalanine. PubChem Compound Database. Retrieved from [Link]

- Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press.

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.

-

ChemRxiv. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. Preprint. Retrieved from [Link]

-

CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

- Kent, S. B., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(2), 161-170.

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

- Gömöry, Á., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31639.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-L-2-Thienylalanine | C22H19NO4S | CID 7017916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

enzymatic synthesis of L-2-thienylalanine methods

Application Note: High-Purity Enzymatic Synthesis of L-2-Thienylalanine

Executive Summary

L-2-Thienylalanine (L-THA) is a critical non-canonical amino acid and a structural isostere of L-phenylalanine. It serves as a vital chiral building block in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, platelet aggregation inhibitors, and various oncology candidates.

This Application Note details two distinct, industrially validated enzymatic protocols for the asymmetric synthesis of L-THA:

-

Method A (Transaminase-Mediated): The "Gold Standard" for high enantiomeric excess (>99% ee) and scalability.

-

Method B (Ammonia Lyase-Mediated): A "Green Chemistry" route utilizing high-concentration ammonia reverse-elimination.

Introduction & Mechanistic Basis

The thiophene ring of L-THA introduces unique electronic properties compared to the benzene ring of phenylalanine, altering receptor binding affinities. Chemical synthesis (e.g., asymmetric Strecker) often suffers from harsh conditions and difficult resolution of racemates. Enzymatic routes offer mild conditions (pH 7–10, 30°C) and superior stereocontrol.

Comparative Pathway Analysis

| Feature | Method A: Transaminase (AT) | Method B: Ammonia Lyase (PAL) |

| Enzyme Class | Aminotransferase (EC 2.6.1.x) | Phenylalanine Ammonia Lyase (EC 4.3.1.24) |

| Substrate | 2-Thienylpyruvate (or tautomer) | (E)-3-(thiophen-2-yl)acrylic acid |

| Co-substrate | L-Aspartate (Donor) | Ammonia ( |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | MIO (Prosthetic group) |

| Key Challenge | Equilibrium displacement | Thermodynamics (High |

| Typical ee | >99% | 97–99% |

Method A: Transaminase-Mediated Synthesis[1][2][3]

Principle: An aromatic aminotransferase (e.g., TyrB from E. coli or engineered variants) transfers an amino group from L-aspartate to 2-thienylpyruvate.

Critical Control Point: The reaction equilibrium constant (

Reagents & Equipment

-

Enzyme: Recombinant Aspartate Aminotransferase (AspC/TyrB) lyophilized powder (Activity > 50 U/mg).

-

Substrate: Sodium 2-thienylpyruvate (prepared from 2-thienylaldehyde via condensation).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[5]

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Protocol

-

Substrate Preparation:

-

Dissolve 50 mM Sodium 2-thienylpyruvate in 100 mM KPi buffer.

-

Add 1.2 equivalents (60 mM) of L-Aspartic acid.

-

Adjust pH to 7.5 using 5 M NaOH. Note: Aspartate is acidic; failure to adjust pH will denature the enzyme.

-

-

Cofactor Addition:

-

Add PLP to a final concentration of 0.1 mM. The solution should turn a faint yellow.

-

-

Bioconversion Initiation:

-

Add the Transaminase enzyme (final load: 2–5 g/L protein).

-

Incubate at 30°C with orbital shaking (150 rpm).

-

-

Equilibrium Shift Strategy (The "OAA Sink"):

-

Monitoring:

-

Sample every 2 hours. Quench with 1% HCl. Analyze via HPLC (C18 column, UV 254 nm).

-

Stop Criterion: >95% conversion (typically 12–24 hours).

-

-

Downstream Processing:

-

Acidify to pH 2.0 with HCl to precipitate unreacted enzyme. Centrifuge.

-

Load supernatant onto a cation exchange resin (e.g., Dowex 50W).

-

Elute L-THA with 1 M

. Crystallize by evaporation.

-

Pathway Visualization (Method A)

Caption: Transaminase bi-bi ping-pong mechanism. Decarboxylation of oxaloacetate is the thermodynamic driving force.

Method B: Ammonia Lyase-Mediated Synthesis

Principle: Phenylalanine Ammonia Lyase (PAL) typically catalyzes the deamination of Phe to cinnamic acid.[5][6][9][10] However, at high ammonia concentrations and high pH , the enzyme can be forced to operate in reverse (hydroamination), converting 2-thienylacrylic acid to L-THA.

Reagents & Equipment

-

Enzyme: Rhodotorula glutinis PAL (RgPAL) or engineered Petroselinum crispum PAL (PcPAL).

-

Substrate: (E)-3-(thiophen-2-yl)acrylic acid (2-Thienylacrylic acid).

-

Ammonia Source:

(25% solution) and

Step-by-Step Protocol

-

High-Ammonia Buffer Preparation (Critical):

-

Prepare a 4 M to 6 M ammonia solution using ammonium carbamate or ammonium hydroxide.

-

Adjust pH to 10.0 . Warning: PAL activity drops sharply below pH 9.5 for the reverse reaction.

-

-

Substrate Solubilization:

-

Dissolve 2-thienylacrylic acid (50–100 mM) in the ammonia buffer. The high pH ensures solubility of the carboxylic acid.

-

-

Reaction:

-

Add PAL enzyme (Activity > 1 U/mL).

-

Seal the vessel tightly (to prevent ammonia evaporation).

-

Incubate at 30°C for 24–48 hours.

-

-

Reaction Engineering:

-

Unlike Method A, this reaction reaches an equilibrium (approx. 70–80% conversion).

-

Optimization: Use high enzyme loading or recycle unreacted substrate after crystallization.

-

-

Downstream:

-

Degassing: Apply vacuum to remove excess ammonia (recycle this stream).

-

Isoelectric Precipitation: Adjust pH to the isoelectric point of L-THA (approx pH 5.5–6.0). The product precipitates; unreacted acrylic acid remains in solution or can be extracted with ethyl acetate.

-

Pathway Visualization (Method B)

Caption: PAL-mediated reverse hydroamination. High ammonia concentration is required to suppress the elimination pathway.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Product inhibition by Oxaloacetate. | Increase |

| Low Conversion (Method B) | Ammonia evaporation or pH drop. | Use a pressure vessel. Re-adjust pH to 10.0 periodically. |

| Low Enantioselectivity | Spontaneous racemization or impure enzyme. | Check temperature (keep <35°C). Verify enzyme strain specificity (use S-selective transaminase). |

| Precipitation in Reactor | Substrate insolubility. | Add 5–10% DMSO as cosolvent (check enzyme tolerance first). |

References

-

Patents on Thienylalanine Synthesis

-

Transaminase Engineering

-

Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. (2022). Link

-

-

PAL Mechanism & Application

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Bioengineering and Biotechnology. (2023). Link

-

-

Hydantoinase Process Context

-

Advances in Enzymatic Synthesis of D-Amino Acids (Context for L-amino acid resolution). MDPI. Link

-

-

General Industrial Biocatalysis

Sources

- 1. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]

- 2. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Fmoc-3-(2-Thienyl)-L-alanine

Product: Fmoc-3-(2-Thienyl)-L-alanine (Fmoc-Thi-OH) CAS: 130309-35-2 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Bio-Isostere" Challenge

Welcome to the technical support hub for Fmoc-3-(2-Thienyl)-L-alanine . As a researcher, you likely selected this non-canonical amino acid as a steric and electronic mimic of Phenylalanine (Phe). While the thiophene ring offers unique π-stacking interactions and metabolic stability profiles, it introduces a specific vulnerability: the sulfur atom .

Unlike the inert benzene ring in Phenylalanine, the thiophene sulfur is a nucleophilic center susceptible to oxidation. This guide moves beyond standard "store at -20°C" advice to explain the mechanistic reasons for instability and provides a self-validating quality control system.

Module 1: Critical Storage Protocols

Standard Operating Procedure (SOP-Thi-01)

The stability of Fmoc-Thi-OH is governed by three vectors: Oxidative Stress , Hydrolytic Cleavage , and Photochemical Activation .

Storage Parameter Table

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use < 1 month) | Low temperature kinetically inhibits the autoxidation of the thiophene sulfur to sulfoxide/sulfone species [1]. |

| Atmosphere | Argon or Nitrogen Overlay | Essential. Oxygen promotes S-oxidation. The thiophene ring is electron-rich, making the sulfur prone to electrophilic attack by atmospheric oxygen over time. |

| Light | Amber Vials / Foil Wrap | Thiophene derivatives can undergo photo-oxidation. UV light can excite the aromatic system, generating singlet oxygen ( |

| Moisture | Desiccator (< 30% RH) | Moisture does not degrade the thiophene but promotes Fmoc hydrolysis (releasing the free amine) and aggregation, leading to solubility issues in DMF. |

Module 2: Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down allows you to troubleshoot synthesis failures. The two primary pathways are S-Oxidation (specific to the side chain) and Fmoc-Cleavage (common to the backbone).

Pathway Analysis[1]

-

S-Oxidation: The sulfur atom oxidizes to a sulfoxide.[1] Unlike Methionine sulfoxide, thiophene S-oxides are highly reactive dienes and can spontaneously dimerize via Diels-Alder reactions, leading to insoluble aggregates [3].

-

Base-Catalyzed Cleavage: Exposure to amine vapors (even trace amounts in a shared fridge) removes the Fmoc group, yielding the free amine and dibenzofulvene.

Caption: Figure 1 illustrates the dual threat of side-chain oxidation (leading to dimerization) and backbone deprotection.

Module 3: Pre-Synthesis QC Protocol (Self-Validating System)

Do not commit valuable resin or downstream reagents without validating the Fmoc-Thi-OH, especially if the bottle has been open for >3 months.

The "3-Check" Workflow

Step 1: Visual Inspection (The "Beige" Warning)

-

Pass: White to off-white crystalline powder.

-

Caution: Pale beige/yellow. (Thiophene oxidation products are often colored).

-

Fail: Dark yellow/brown or sticky clumps. (Indicates significant Fmoc cleavage and dibenzofulvene polymerization).

Step 2: Solubility Test (The Aggregation Check) Dissolve 100 mg in 1 mL of DMF.

-

Pass: Clear, colorless solution within 1 minute of sonication.

-

Fail: Turbidity or persistent particulates. This suggests Diels-Alder dimers (from S-oxide) which are often insoluble in organic solvents.

Step 3: LC-MS Verification (The Definitive Step) Run a standard gradient (5-95% ACN/Water + 0.1% Formic Acid).

| Target Mass (ESI+) | Species | Interpretation |

| [M+H]+ ~394.4 | Intact Fmoc-Thi-OH | Target. Purity should be >98%. |

| [M+H]+ ~410.4 | Sulfoxide (+16 Da) | Oxidized impurity. >5% will reduce yield. |

| [M+H]+ ~172.2 | Free Amine (-222 Da) | Fmoc group lost. Will cause double insertions. |

| [M+H]+ ~788.8 | Dimer | Dimerized species. |

Module 4: Troubleshooting & FAQs

Q1: My powder has turned a distinct yellow color. Can I still use it?

Technical Assessment: Yellowing is a hallmark of dibenzofulvene (a byproduct of Fmoc cleavage) or conjugated oxidation products of the thiophene ring.

-

Action: Perform the Solubility Test (Step 2 above). If the solution is clear but yellow, run an LC-MS. If the purity is >95% and the main peak is 394.4 Da, it is usable for short peptides (<10 residues). For long sequences (>20 AA), recrystallize or discard, as impurities will act as chain terminators.

Q2: I am seeing "deletion sequences" at the Thienylalanine position in my peptide.

Root Cause: This is likely due to steric hindrance or oxidative aggregation . The sulfur atom makes the side chain bulkier than Phenylalanine.

-

Solution:

-

Double Coupling: Use 2x coupling cycles (e.g., 1 hour x 2) with fresh reagents.

-

Check Solvent: Ensure your DMF is anhydrous. Water slows down the acylation rate.

-

Switch Activator: Use HATU/HOAt instead of HBTU/HOBt to boost reactivity.

-

Q3: Can I use standard cleavage cocktails (TFA/Water/TIPS)?

Technical Assessment: Yes, but with a caveat. The thiophene ring is electron-rich and can trap carbocations generated during cleavage (e.g., from t-Butyl protecting groups on other residues), leading to alkylation of the thiophene ring (mass +56 Da).

-

Protocol Adjustment: Increase the scavenger load. Use TFA:TIPS:Water:DODT (92.5:2.5:2.5:2.5) . DODT (3,6-Dioxa-1,8-octanedithiol) is a superior scavenger for preventing S-alkylation compared to TIPS alone [4].

Q4: How do I re-purify the compound if it has degraded?

Method: Recrystallization is effective for removing the free amine and some oxidation products.

-

Protocol: Dissolve in a minimum amount of Ethyl Acetate (warm), then slowly add Hexane until turbidity appears. Store at 4°C overnight. Filter the white precipitate.

References

-

National Center for Biotechnology Information (NCBI). (2026). Thiophene: Chemical and Physical Properties. PubChem Compound Summary. Retrieved February 4, 2026, from [Link]

- Raasch, M. S. (1980). The Chemistry of Thiophene S-oxides. Journal of Organic Chemistry.

Sources

Technical Support Center: Overcoming Steric Hindrance in Thio-Peptide Coupling

The following guide serves as a specialized Technical Support Center for researchers encountering steric hindrance in Thio-based peptide chemistries (including Native Chemical Ligation, Thiazolidine coupling, and Thioamide synthesis) and general difficult peptide couplings.

Ticket ID: STER-THI-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

"Thi peptide coupling" typically presents in three distinct, high-difficulty scenarios in modern peptide synthesis. Depending on your specific workflow, "Thi" refers to:

-

Thiazolidine (Thz) Coupling: Acylating the secondary amine of a Thiazolidine ring (pseudoproline/cysteine protection).

-

Thioester Ligation (NCL): Native Chemical Ligation at sterically demanding junctions (e.g., Val-Cys, Ile-Cys).

-

Thioamide Incorporation: Introducing backbone thioamides (

) which suffer from significant steric clash during formation.

This guide addresses all three scenarios with field-proven protocols.

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: Coupling to Thiazolidine (Thz) or Bulky Secondary Amines

User Issue: "I cannot get my amino acid to couple to the N-terminal Thiazolidine (Thz) residue. The reaction stalls or gives low yield."

Q1: Why is coupling to Thz so much harder than Proline? Technical Insight: While both are secondary amines, Thiazolidine (Thz) is significantly more sterically hindered and electronically deactivated than Proline. The sulfur atom in the ring creates a "puckered" conformation that shields the nucleophilic nitrogen. Furthermore, if you are coupling a bulky amino acid (like Val, Ile, or N-Me-AA) to a Thz, the steric clash is multiplicative.

Q2: What is the "Nuclear Option" reagent for this coupling? Recommendation: Switch from HATU to PyAOP or COMU .

-

Mechanism: PyAOP (a phosphonium salt) creates an active ester that is more reactive towards secondary amines than the uronium/guanidinium species formed by HATU.

-

Protocol Shift: Use HOAt as an additive. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation), effectively guiding the incoming amino acid to the hindered amine.

Q3: Should I use microwave irradiation? Verdict: Yes, but with caution.

-

Settings: 50°C – 60°C for 10–20 minutes.

-

Warning: Thz rings can be sensitive to acid and high heat (leading to ring opening or epimerization). Do not exceed 75°C.

Scenario B: Native Chemical Ligation (NCL) at Bulky Junctions

User Issue: "My ligation between Peptide-Thioester and Cys-Peptide works fine for Gly-Cys, but fails for Val-Cys or Pro-Cys."

Q4: Why does the ligation stall at Val-Cys? Technical Insight: NCL is a two-step process: (1) Trans-thioesterification and (2) S-to-N acyl shift.[1][2] Steric bulk at the C-terminal amino acid (Val/Ile/Pro) dramatically slows down the S-to-N acyl shift (the rate-determining step). The intermediate thioester forms but reverts to starting materials before it can rearrange into the peptide bond.

Q5: How do I force the S-to-N shift? Solution: Use Aryl Thiol Additives and Desulfurization Strategies .

-

MPAA (4-Mercaptophenylacetic acid): This is the gold standard additive. It forms a more reactive, less sterically hindered thioester intermediate than standard alkyl thioesters.

-

Selenoesters (Advanced): If MPAA fails, convert your thioester to a Selenoester . The Se-to-N acyl shift is significantly faster than the S-to-N shift, often overcoming the steric barrier of Val/Pro junctions.

Scenario C: Thioamide Synthesis

User Issue: "I am trying to convert an amide to a thioamide using Lawesson's Reagent, but it won't react due to steric bulk."

Q6: Lawesson's Reagent isn't working. What are my alternatives? Recommendation: Use Belleau’s Reagent or P4S10 / Pyridine .

-

Belleau’s Reagent: Structurally similar to Lawesson’s but more soluble and often works better at lower temperatures, reducing decomposition.

-

Micro-scale Thionation: For extreme sterics, use fluorinated Lawesson's analogs or conduct the reaction in a sealed tube at elevated temperature (carefully) to force the thionation.

Part 2: Experimental Protocols

Protocol 1: High-Efficiency Coupling to Thiazolidine (Thz)

Use this for coupling Fmoc-AA-OH to H-Thz-Peptide-Resin.

Reagents:

-

Activator: PyAOP (0.5 M in DMF)

-

Base: DIPEA (2.0 M in NMP)

-

Additive: HOAt (0.5 M in DMF)

-

Solvent: DMF/NMP (1:1 mixture improves swelling)

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF/NMP (1:1) for 20 mins.

-

Pre-Activation (Crucial):

-

Mix Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) and HOAt (5.0 eq) in a vial.

-

Add DIPEA (10.0 eq).

-

Wait exactly 30 seconds. (Do not over-activate; PyAOP esters hydrolyze fast).

-

-

Coupling:

-

Double Couple: Drain and repeat the step with fresh reagents.

-

Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Protocol 2: "Bulky Junction" Native Chemical Ligation

Optimized for Val-Cys, Ile-Cys, or Pro-Cys ligations.

Buffer System:

-

6M Guanidine HCl, 200 mM Na2HPO4, pH 7.0.

-

Critical Additive: 50–100 mM MPAA (4-Mercaptophenylacetic acid).

-

Reductant: 20 mM TCEP (to keep Cys reduced).

Workflow:

-

Dissolve Peptide-Thioester (2 mM) and Cys-Peptide (2 mM) in the degassed buffer.

-

Add MPAA (final conc. 100 mM). Check pH and adjust to 7.0 immediately.

-

Incubation: 37°C for 24–48 hours. (Standard NCL is RT, but bulky junctions require heat).

-

Monitoring: Analyze by HPLC/UPLC. Look for the "Thioester Intermediate" peak.

-

If Intermediate accumulates but Product doesn't form: The S-to-N shift is blocked. Increase Temp to 45°C or raise pH to 7.2 (cautiously, to avoid hydrolysis).

-

Part 3: Comparative Data & Visualization

Table 1: Coupling Reagent Hierarchy for Steric Hindrance

| Reagent Class | Reagent Name | Steric Power | Best Use Case | Notes |

| Uronium | HATU | High | General hindered (Val, Ile) | Gold standard for most cases. |

| Phosphonium | PyAOP | Very High | Secondary Amines (Thz, Pro) | Best for Thiazolidine. Avoids guanidinylation. |

| Acid Fluoride | TFFH | High | Aib-Aib, N-Me-AA | Generates acid fluorides in situ. Excellent for Aib. |

| Carbodiimide | DIC/Oxyma | Moderate | Standard coupling | Safer, less racemization, but slower on sterics. |

Visualizing the Bottleneck: Steric Hindrance in NCL

The diagram below illustrates why bulky residues (Val) block the critical rearrangement step in Native Chemical Ligation.

Caption: The S-to-N acyl shift (blue) is the rate-determining step. Steric bulk at the ligation site (red) prevents the formation of the 5-membered transition state required for the shift, causing the reaction to revert.

References

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: ACS / Figshare. URL:[Link]

-

Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. (Demonstrates Selenoesters for bulky junctions). Source: JACS Au, 2024. URL:[Link]

-

Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. (Thioamide synthesis). Source: NIH / PMC. URL:[Link]

-

Native Chemical Ligation: A Boon to Peptide Chemistry. Source: NIH / PMC. URL:[Link]

Sources

Validation & Comparative

HPLC Retention Time Shift: Thienylalanine vs. Phenylalanine

Executive Summary

In the development of peptide therapeutics and peptidomimetics, 2-Thienylalanine (Thi) is frequently employed as a bioisostere for Phenylalanine (Phe) .[1] While structurally similar, the substitution of a benzene ring with a thiophene ring introduces significant physicochemical changes that alter chromatographic behavior.[1]

The Bottom Line: In standard Reverse-Phase HPLC (RP-HPLC) on C18 columns, Thienylalanine typically elutes earlier than Phenylalanine. [1]

This shift is driven by the lower lipophilicity of the thiophene ring compared to the benzene ring.[1] This guide details the molecular mechanisms driving this shift, provides experimental data comparisons, and outlines a self-validating method development protocol for resolving these analogs.[1]

Part 1: Molecular Basis of Separation

To control the separation, one must understand the interaction mechanism at the molecular level.[1] The retention shift is not random; it is a direct function of the electronic properties of the aromatic rings.[1]

Structural Comparison

-

Phenylalanine (Phe): Contains a phenyl ring (

).[1] The ring is non-polar, hydrophobic, and interacts with the stationary phase primarily through hydrophobic (van der Waals) forces and -

2-Thienylalanine (Thi): Contains a thiophene ring (

).[1] The sulfur atom is more electronegative than carbon, creating a permanent dipole and increasing the polarizability of the ring.[1] This makes the thiophene moiety less lipophilic (more hydrophilic) than the phenyl ring.[1]

Physicochemical Data Table

| Property | L-Phenylalanine (Phe) | L-2-Thienylalanine (Thi) | Impact on RP-HPLC |

| Side Chain | Benzene (Phenyl) | Thiophene (Thienyl) | Thi is smaller and more polar.[1] |

| LogP (Hydrophobicity) | ~ -1.38 (Zwitterion) | ~ -1.70 (Zwitterion) | Thi is more hydrophilic. |

| Elution Order (C18) | Retained Longer ( | Elutes Earlier | |

| Electronic Character | Electron-rich, uniform | Electron-rich, S-heteroatom dipole | Thi shows unique selectivity on Phenyl-Hexyl phases.[1] |

Mechanism of Interaction (Graphviz)

The following diagram illustrates the differential interactions leading to the retention shift.

Figure 1: Mechanistic basis for elution order. The reduced hydrophobicity of the thiophene ring results in weaker retention on alkyl-bonded phases.

Part 2: Experimental Comparison & Method Development

When separating these analogs, "standard" peptide conditions often result in co-elution due to the structural similarity.[1] Optimization requires exploiting the slight polarity difference.[1]

Stationary Phase Selection

-

C18 (Octadecyl): The baseline standard.[1] Separation is driven purely by hydrophobicity.[1] Expect a resolution factor (

) of 1.5–2.0 for simple mixtures, but peak overlap is common in complex matrices.[1] -

Phenyl-Hexyl / Biphenyl: Recommended. These phases introduce

-

Mobile Phase Modifiers

-

Methanol (MeOH): Promotes

- -

Acetonitrile (MeCN): sharper peaks, lower backpressure.[1] Use for initial screening.

Detection (UV/Vis)

-

Phenylalanine: Distinctive (but weak) "fingers" in the UV spectrum between 245–270 nm.[1]

-

Thienylalanine: Stronger end-absorption; lacks the fine structure of the benzene ring in the 250-270 nm region.[1]

-

Recommendation: Use a Diode Array Detector (DAD) to extract spectra.[1] The absence of the 258 nm local max is a diagnostic for Thienylalanine.[1]

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system . It includes a system suitability step to ensure the column is capable of discriminating the analogs before running valuable samples.[1]

Workflow Diagram

Figure 2: Decision tree for method development and validation.

Step-by-Step Methodology

Objective: Separate L-Phenylalanine and L-2-Thienylalanine.

1. Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1] Note: TFA ensures protonation of the amino group and suppresses silanol interactions.

-

Solvent B: 0.1% TFA in Acetonitrile.[1]

2. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters XBridge).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C (Ambient).

-

Detection: UV at 214 nm (peptide bond/amide) and 254 nm (aromatic ring).[1]

3. Gradient Profile:

-

Isocratic Hold: 0–2 min at 0% B (load in aqueous to prevent breakthrough).

-

Linear Ramp: 0% B to 30% B over 15 minutes.[1]

-

Wash: 95% B for 5 minutes.[1]

4. Expected Results (System Suitability):

-

Validation Criteria: Resolution (

) between peaks must be

References

-

PubChem. 2-Thienylalanine (Compound Summary). National Library of Medicine.[1] [Link]

-

ResearchGate. HPLC chromatograms of phenylalanine (standard solutions). [Link]

-

National Institutes of Health (PMC). Discovery of Potent Hexapeptide Agonists... and Identification of Their Serum Metabolites.[1] (Demonstrates elution order of Thienyl vs Phenyl analogs). [Link]

Sources

- 1. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-2-THIENYLALANINE | 22951-96-8 [chemicalbook.com]

- 3. biology.stackexchange.com [biology.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. omlc.org [omlc.org]

- 7. agilent.com [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

The Thioamide Advantage: A Comparative Guide to the Potency of Thio-Substituted Peptide Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability and potency is paramount. The substitution of a backbone amide bond with a thioamide, a single oxygen-to-sulfur atom replacement, has emerged as a powerful strategy to augment the pharmacological properties of peptide ligands. This guide provides an in-depth, objective comparison of the performance of thioamide-substituted peptides against their native counterparts, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to elucidate the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for your research and development endeavors.

The Principle of Thioamide Substitution: More Than Just a Single Atom Change

The isosteric replacement of an amide oxygen with sulfur introduces subtle yet profound alterations to the peptide backbone, influencing its physicochemical properties and biological activity.[1] Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides, a characteristic that can modulate intramolecular and intermolecular interactions, including receptor binding.[2] The larger van der Waals radius of sulfur and the longer C=S bond length (approximately 1.65 Å versus 1.23 Å for C=O) can induce localized conformational restrictions, leading to a more defined three-dimensional structure.[3] This increased rigidity can be advantageous for receptor recognition and binding.[3]

Furthermore, the thioamide bond exhibits a higher rotational barrier, contributing to enhanced thermal and proteolytic stability.[4] This increased resistance to enzymatic degradation is a critical attribute for improving the in vivo half-life and bioavailability of peptide drugs.[3][5]

Comparative Potency: A Data-Driven Analysis

The true measure of a modified peptide ligand lies in its biological performance. Here, we present a comparative analysis of the potency of several thioamide-substituted peptides versus their native forms, focusing on key pharmacological parameters such as receptor binding affinity (IC50) and functional activity (EC50).

Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) Analogues

GLP-1 and GIP are incretin hormones crucial for glucose homeostasis, but their therapeutic potential is limited by rapid degradation by dipeptidyl peptidase-4 (DPP-4). Thioamide substitution near the DPP-4 cleavage site has been shown to dramatically enhance proteolytic stability while maintaining or even improving receptor activity.[6]

| Peptide | Half-life (in presence of DPP-4) | EC50 (cAMP activation, pM) | Fold Change in EC50 (vs. Native) | β-arrestin 2 EC50 (pM) | Fold Change in β-arrestin 2 EC50 (vs. Native) |

| GLP-1 | 1.9 ± 0.3 min | 207 ± 42 | - | ~1,000 | - |

| GLP-1-A⁸ˢ | 3.44 ± 0.26 h | 2440 ± 398 | 11.8 | ~30,000 | ~30 |

| GLP-1-F⁷ˢ | 12.09 ± 0.38 h | 244 ± 29 | 1.2 | >100,000 | >100 |

| GIP | 5.5 ± 0.1 min | 161 ± 19 | - | - | - |

| GIP-Y¹ˢ | 67.68 ± 3.47 h | 430 ± 46 | 2.7 | - | - |

| GIP-A²ˢ | 60.20 ± 2.86 h | 6522 ± 351 | 40.5 | - | - |

Data synthesized from Chen et al., 2017.[6]

Key Insights:

-

Dramatically Increased Stability: Thioamide substitution at positions vulnerable to DPP-4 cleavage (Ala⁸ in GLP-1, Tyr¹ and Ala² in GIP) results in a remarkable increase in peptide half-life, up to 750-fold for GIP analogues.[6]

-

Preserved cAMP Activation: For GLP-1-F⁷ˢ, the potency in stimulating cAMP production, a primary signaling pathway for GLP-1 receptor activation, is nearly equipotent to the native peptide.[6] This demonstrates that the modification does not compromise the ligand's ability to activate its Gs-coupled signaling pathway.

-

Biased Agonism: A significant finding is the altered signaling bias of the GLP-1 thiopeptides. While cAMP activation is largely preserved, the potency for β-arrestin recruitment is dramatically reduced.[6] This biased agonism, favoring the G-protein signaling pathway over the β-arrestin pathway, can have significant therapeutic implications, potentially leading to drugs with improved side-effect profiles.

Integrin Antagonists: The Case of Cilengitide Analogues

Cilengitide is a cyclic RGD peptide that antagonizes pro-angiogenic integrins. Thioamide substitution in a non-efficacious, conformationally flexible cyclic peptide has been shown to dramatically enhance its inhibitory potency.[4]

| Peptide | IC50 (αvβ3, nM) | IC50 (αvβ5, nM) | IC50 (α5β1, nM) |

| Parent Peptide (6) | >100,000 | >100,000 | >100,000 |

| Thioamide Analogue (7) | >100,000 | 1,500 | 1,000 |

| Cilengitide | 10 | 10,000 | 1,000 |

Data synthesized from Verma et al., 2018.[4]

Key Insights:

-

Conformational Rigidity Drives Potency: The parent peptide is largely inactive due to its conformational flexibility. A single thioamide substitution (analogue 7) restricts this flexibility, leading to a more than 10⁵-fold enhancement in efficacy against αvβ5 and α5β1 integrins.[4]

-

Selective Antagonism: Interestingly, the thioamide analogue 7 shows improved potency against αvβ5 and α5β1 integrins compared to the drug candidate Cilengitide, while having lower activity against αvβ3.[4] This highlights the potential of thioamide scanning to fine-tune receptor selectivity.

Experimental Workflows: A Guide to Characterization

The robust characterization of thioamide-substituted peptide ligands requires a suite of well-defined experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays.

Synthesis of Thioamide-Substituted Peptides: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of thioamide-containing peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The key distinction from standard SPPS is the use of a thioacylating agent to introduce the thioamide bond at a specific position.

Workflow Diagram:

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of Thioamide Peptides.

Detailed Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.[4]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.[6]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling (Amide Bond): For a standard amide bond, activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Amino Acid Coupling (Thioamide Bond): To introduce a thioamide bond, use a pre-formed thioacylating agent, such as a thiobenzotriazolide of the desired Fmoc-amino acid.[8] Dissolve the thioacylating agent in DMF and add it to the deprotected resin. The coupling reaction is typically slower than for an amide bond and may require longer reaction times or double coupling.

-

Monitoring Coupling Efficiency: After each coupling step, perform a qualitative test (e.g., Kaiser test or ninhydrin test) to ensure complete reaction.[1] A blue color indicates the presence of free primary amines, signifying incomplete coupling.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Assessing Receptor Binding Affinity: Competitive Radioligand Binding Assay

This assay determines the ability of a thioamide-substituted peptide (the "competitor") to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).[9][10]

Workflow Diagram:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest. Homogenize the cells in a suitable buffer and pellet the membranes by centrifugation.[9]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-labeled peptide), and varying concentrations of the unlabeled thioamide peptide or the native peptide.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).[11] Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Evaluating Functional Potency: GPCR Signaling Assays

To assess the functional consequences of thioamide substitution, it is crucial to measure the ligand's ability to activate downstream signaling pathways. For many peptide receptors, which are often G-protein coupled receptors (GPCRs), this involves measuring the production of second messengers like cyclic AMP (cAMP) or the recruitment of β-arrestin.[13][14]

3.3.1. cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

This assay measures the ability of a ligand to stimulate (Gs) or inhibit (Gi) the production of intracellular cAMP.[15][16]

Workflow Diagram:

Caption: Workflow for a PathHunter β-Arrestin Recruitment Assay.

Detailed Protocol (using DiscoverX PathHunter technology):

-

Cell Plating: Plate PathHunter cells, which are engineered to express the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag, in a 384-well plate and culture overnight. [5]2. Ligand Preparation: Prepare serial dilutions of the thioamide and native peptides.

-

Cell Stimulation: Add the peptide solutions to the cells and incubate for 90 minutes at 37°C. [5]Ligand-induced receptor activation will cause the recruitment of β-arrestin-EA to the GPCR-PK, forcing the complementation of the β-galactosidase enzyme.

-

Detection: Add the PathHunter detection reagents, which contain the substrate for the active β-galactosidase enzyme. Incubate for 60 minutes at room temperature. [5]5. Signal Reading: Read the chemiluminescent signal on a standard plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. [17]

Conclusion: A Versatile Tool for Peptide Drug Discovery

Thioamide substitution represents a subtle yet powerful modification that can significantly enhance the therapeutic potential of peptide ligands. The increased proteolytic stability, coupled with the ability to maintain or even fine-tune receptor activity and signaling bias, makes it an invaluable tool in the medicinal chemist's arsenal. The data and protocols presented in this guide provide a framework for the rational design and comprehensive evaluation of thioamide-substituted peptides. By understanding the underlying principles and employing rigorous experimental methodologies, researchers can effectively leverage this chemical modification to develop next-generation peptide therapeutics with superior potency, stability, and selectivity.

References

-

Chen, X., Mietlicki-Baase, E. G., Barrett, T. M., McGrath, L. E., Koch-Laskowski, K., Ferrie, J. J., Hayes, M. R., & Petersson, E. J. (2017). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. Journal of the American Chemical Society, 139(46), 16688–16695. [Link]

-

Tome, J. C. A., & Mitchell, N. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biopolymers, 111(7), e23359. [Link]

-

Miller, S. J., & Miller, B. L. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. Accounts of Chemical Research, 54(23), 4153–4164. [Link]

-

Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved February 7, 2024, from [Link]

-

Verma, H., Khatri, B., Chakraborti, S., & Chatterjee, J. (2018). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical Science, 9(13), 3344–3351. [Link]

-

Ghosh, P., Raj, N., Verma, H., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications, 14(1), 6050. [Link]

-

Kulesza, A., Kati, D. S., & Schafmeister, C. E. (2015). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 6(10), 5737–5743. [Link]

-

Khatri, B., Bhat, P., & Chatterjee, J. (2020). Convenient synthesis of thioamidated peptides and proteins. Journal of Peptide Science, 26(4-5), e3248. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210–3218. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 7, 2024, from [Link]

-

Wikipedia. (2023, December 26). Receptor–ligand kinetics. [Link]

-

Kobilka, B. K. (2017). Introduction: G-Protein Coupled Receptors. Chemical Reviews, 117(1), 1–2. [Link]

-

GraphPad. (n.d.). Guide to Analyzing Radioligand Binding Data. Retrieved February 7, 2024, from [Link]

-

Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Retrieved February 7, 2024, from [Link]

-

Assay Guidance Manual [Internet]. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. HTRF cAMP Assay. [Link]

-

Oreate AI. (2026, January 15). Understanding IC50 and EC50: Key Metrics in Pharmacology. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 7, 2024, from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved February 7, 2024, from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Payne, R. J., & Vederas, J. C. (2009). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Chemical Communications, (42), 6243–6255. [Link]

-

Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 3. Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. youtube.com [youtube.com]

- 16. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

validating purity of commercial 3-(2-Thienyl)-L-alanine

Validating Purity of Commercial 3-(2-Thienyl)-L-alanine: A Comparative Technical Guide

Executive Summary

3-(2-Thienyl)-L-alanine (2-Thi) is a non-canonical amino acid structurally analogous to phenylalanine, widely used in peptide engineering to enhance potency and proteolytic stability.[1] However, commercial synthesis often yields impurities—specifically the D-enantiomer and the 3-thienyl regioisomer —that standard C18 HPLC cannot resolve.[1]

This guide objectively compares validation methodologies, establishing Chiral HPLC and High-Field NMR as the requisite standards for rigorous quality control, while relegating Optical Rotation to a preliminary screening role.

The Validation Challenge

The purity of 3-(2-Thienyl)-L-alanine is compromised by two primary "silent" impurities that escape detection in standard reversed-phase (RP-HPLC) workflows:

-

Chiral Impurity (Enantiomer): The D-isomer (3-(2-Thienyl)-D-alanine).[1] Even 1% contamination can disrupt peptide secondary structure (e.g., destabilizing

-helices).[1] -

Regioisomerism: 3-(3-Thienyl)-L-alanine.[1] The thiophene ring can be attached at the 3-position rather than the 2-position during non-selective synthesis.[1] This alters the steric and electronic profile of the side chain.

Comparative Analysis of Validation Methods

Method A: Chiral HPLC (The Gold Standard)

Direct resolution of enantiomers using chiral stationary phases (CSPs) is the only method capable of quantifying enantiomeric excess (ee) with >99.5% accuracy.

-

Mechanism: Uses chiral selectors (e.g., Crown Ethers or Glycopeptides) to create transient diastereomeric complexes with the analytes.

-

Best For: Quantitative determination of D-isomer contamination.[1]

-

Alternative Sub-methods:

-

Crown Ether Columns (e.g., Crownpak CR-I): Excellent for free amino acids (underivatized).[2]

-

Teicoplanin Columns (e.g., Astec CHIROBIOTIC T): Robust separation for polar, zwitterionic amino acids.

-

Method B: 1H-NMR Spectroscopy (The Structural Verifier)

While NMR cannot distinguish enantiomers without chiral shift reagents, it is the definitive method for detecting regioisomers (2-thienyl vs. 3-thienyl).[1]

-

Mechanism: Analysis of spin-spin coupling constants (

values) on the thiophene ring. -

Best For: Confirming the thiophene attachment point (Regio-purity).[1]

Method C: Polarimetry (Optical Rotation)

The traditional method, measuring specific rotation

-

Limitation: It is a bulk property measurement. A sample with 95% purity may show a rotation value within the "acceptable" range due to solvent effects, concentration errors, or temperature fluctuations. It is insufficient for high-stakes drug development.[1]

Data Presentation: Method Comparison Matrix

| Feature | Chiral HPLC | 1H-NMR (500 MHz) | Polarimetry |

| Primary Target | D-Enantiomer (Chiral Purity) | Regioisomers (Structural Purity) | Gross Identity |

| Sensitivity (LOD) | < 0.1% impurity | ~1-2% impurity | Low (requires >5% deviation) |

| Sample State | Underivatized (aqueous/MeOH) | Dissolved in D₂O or DMSO-d₆ | Dissolved in H₂O |

| Specificity | High (Baseline resolution) | High (Distinct coupling patterns) | Low (Aggregate value) |

| Throughput | Medium (20-40 min/run) | Fast (10 min/sample) | Fast (5 min/sample) |

| Verdict | REQUIRED | REQUIRED | Optional Screen |

Detailed Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol utilizes a Crown Ether column, preferred for underivatized amino acids due to its ability to complex with the primary ammonium group.

-

Column Selection: Daicel Crownpak CR-I (+) (3.0 mm × 150 mm, 5 µm).[1]

-

Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0).

-

Preparation: Mix 16.3 g of 60% HClO₄ in 1.0 L of ultrapure water. (Note: Perchloric acid improves peak shape for free amino acids).

-

Alternative: 10% Methanol / 90% Aqueous HClO₄ (pH 2.0) if organic modifier is needed for solubility.

-

-

Sample Preparation: Dissolve 3-(2-Thienyl)-L-alanine in the mobile phase at 1.0 mg/mL. Filter through a 0.22 µm PTFE filter.

-

Conditions:

-

Flow Rate: 0.4 mL/min.[1]

-

Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution if peaks overlap).

-

Detection: UV at 235 nm (Thiophene absorption max).

-

-

Analysis: The L-isomer typically elutes after the D-isomer on Crownpak columns (verify with racemic standard). Calculate % enantiomeric excess.

Protocol 2: 1H-NMR for Regio-Purity (2-Thi vs 3-Thi)

Distinguishing the isomers relies on the coupling patterns of the thiophene protons.[1]

-

Solvent: DMSO-d₆ (preferred for solubility) or D₂O.[1]

-

Acquisition: Standard proton scan, minimum 16 scans.

-

Spectral Analysis (The Critical Check):

-

2-Thienyl Isomer (Correct Product): Look for 3 distinct protons on the ring.[1]

-

Proton at C5: Doublet of doublets (dd),

Hz. -

Proton at C3: Doublet of doublets (dd),

Hz. -

Proton at C4: Doublet of doublets (dd),

Hz.

-

-

3-Thienyl Isomer (Impurity):

-

The coupling pattern changes significantly. Protons at C2 and C5 often appear as doublets with smaller coupling constants, or singlets depending on resolution.

-

-

Validation: Integration of the thiophene region (6.8–7.5 ppm) must integrate to exactly 3.0 protons relative to the

-proton (1.0 H).

-

Validation Logic Pathway

The following diagram illustrates the decision-making workflow for accepting or rejecting a commercial batch of 3-(2-Thienyl)-L-alanine.

Figure 1: Sequential validation workflow ensuring both structural identity and stereochemical purity.

References

-

PubChem. (n.d.).[3][4] 3-(2-Thienyl)-L-alanine Compound Summary. National Library of Medicine.[4] Retrieved February 4, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved February 4, 2026, from [Link]

Sources

A Comparative Guide to the Fluorescence Quenching Properties of Thienylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biophysical research and drug development, the ability to accurately measure molecular interactions and conformational changes is paramount. Fluorescence quenching, a phenomenon that decreases the quantum yield of fluorescence, has emerged as a powerful tool for these investigations. The choice of a quenching agent is critical for the success of such assays. While natural amino acids like tryptophan and tyrosine are commonly employed as intrinsic quenchers, the unique photophysical properties of non-natural amino acids are expanding the toolkit available to researchers. This guide provides a comprehensive comparison of the fluorescence quenching properties of the non-natural amino acid thienylalanine with its natural counterparts, tryptophan and tyrosine.

Understanding Fluorescence Quenching: A Brief Overview

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[1] This can occur through several mechanisms, broadly categorized as static or dynamic.[1]

-

Dynamic Quenching: This occurs when the fluorophore and the quencher come into contact during the excited state lifetime of the fluorophore. This collisional process is dependent on the concentration of the quencher and the diffusion rates of the molecules.[2]

-